molecular formula C16H10N4O4 B14676239 1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone CAS No. 37749-50-1

1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone

Cat. No.: B14676239
CAS No.: 37749-50-1
M. Wt: 322.27 g/mol
InChI Key: FQRDRDFEYWJXMT-UHFFFAOYSA-N
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Description

1H,1’H-[2,2’-Biphthalazine]-1,1’,4,4’(3H,3’H)-tetrone is a complex organic compound characterized by its unique structure, which includes two phthalazine units connected via a biphthalazine linkage

Preparation Methods

The synthesis of 1H,1’H-[2,2’-Biphthalazine]-1,1’,4,4’(3H,3’H)-tetrone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often employ catalytic processes to enhance yield and purity. Specific details on the reaction conditions and catalysts used can vary depending on the desired application and scale of production .

Chemical Reactions Analysis

1H,1’H-[2,2’-Biphthalazine]-1,1’,4,4’(3H,3’H)-tetrone undergoes various chemical reactions, including:

Scientific Research Applications

1H,1’H-[2,2’-Biphthalazine]-1,1’,4,4’(3H,3’H)-tetrone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1H,1’H-[2,2’-Biphthalazine]-1,1’,4,4’(3H,3’H)-tetrone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the compound’s observed biological activities. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

1H,1’H-[2,2’-Biphthalazine]-1,1’,4,4’(3H,3’H)-tetrone is unique compared to other similar compounds due to its distinct biphthalazine linkage. Similar compounds include:

Properties

CAS No.

37749-50-1

Molecular Formula

C16H10N4O4

Molecular Weight

322.27 g/mol

IUPAC Name

3-(1,4-dioxo-3H-phthalazin-2-yl)-2H-phthalazine-1,4-dione

InChI

InChI=1S/C16H10N4O4/c21-13-9-5-1-3-7-11(9)15(23)19(17-13)20-16(24)12-8-4-2-6-10(12)14(22)18-20/h1-8H,(H,17,21)(H,18,22)

InChI Key

FQRDRDFEYWJXMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN(C2=O)N3C(=O)C4=CC=CC=C4C(=O)N3

Origin of Product

United States

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